O-(tert-Butyl)-L-serine

Peptide Synthesis Racemization Cetrorelix

O-(tert-Butyl)-L-serine (H-Ser(tBu)-OH) is the indispensable side-chain protected L-serine for Fmoc/tBu solid-phase peptide synthesis. Its acid-labile tert-butyl ether withstands repetitive base-mediated Fmoc deprotection yet cleaves quantitatively with TFA during global deprotection. Unlike unprotected L-serine—which causes extensive O-acylation side reactions—this derivative ensures crude peptide purity and limits serine racemization to <0.5%, as validated in Cetrorelix synthesis. As a free amino acid with both α-amino and carboxyl groups available, it is the versatile starting material for solution-phase peptide chemistry and the essential precursor for preparing custom Nᵅ-protected derivatives (e.g., Boc-Ser(tBu)-OH, Z-Ser(tBu)-OH) for orthogonal strategies.

Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
CAS No. 18822-58-7
Cat. No. B555317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(tert-Butyl)-L-serine
CAS18822-58-7
SynonymsO-tert-Butyl-L-serine; 18822-58-7; H-Ser(tBu)-OH; (S)-2-Amino-3-(tert-butoxy)propanoicacid; (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoicacid; O-t-BUTYL-L-SERINE; H-Ser(Tub)-OH; PubChem19045; AC1OCXD6; AC1Q1NGW; O-(tert-butyl)-L-serine; B6278_SIGMA; SCHEMBL241174; 20587_FLUKA; CTK3J1681; DDCPKNYKNWXULB-YFKPBYRVSA-N; MolPort-003-927-712; H-Ser(tBu)-2-ChlorotritylResin; ZINC2168271; SBB066003; AKOS006237895; AKOS015924168; RTR-008716; VA50708; AJ-33839
Molecular FormulaC7H15NO3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
InChIKeyDDCPKNYKNWXULB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(tert-Butyl)-L-serine (CAS 18822-58-7) — Protected Amino Acid for Fmoc/tBu Solid-Phase Peptide Synthesis


O-(tert-Butyl)-L-serine (CAS 18822-58-7), also designated H-Ser(tBu)-OH, is a side-chain protected L-serine derivative in which the reactive hydroxyl group is masked by an acid-labile tert-butyl ether [1]. With the molecular formula C₇H₁₅NO₃ and a molecular weight of 161.20 g/mol, it is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry . The tert-butyl protection confers enhanced hydrophobicity compared to unprotected L-serine, a property that facilitates its handling in organic solvents and prevents undesired side reactions during peptide chain elongation [2].

Why O-(tert-Butyl)-L-serine Cannot Be Substituted by Other Serine Derivatives in Peptide Synthesis


The direct procurement of O-(tert-Butyl)-L-serine, rather than its unprotected counterpart L-serine or alternative protected derivatives, is dictated by the fundamental requirements of modern Fmoc/tBu solid-phase peptide synthesis (SPPS). Unprotected L-serine leads to extensive O-acylation side reactions during coupling steps, drastically reducing crude peptide purity. While other protecting groups exist, the tert-butyl (tBu) ether uniquely aligns with the base-labile Fmoc Nᵅ-protection strategy: it remains stable under the basic coupling conditions of Fmoc SPPS yet is quantitatively cleaved by trifluoroacetic acid (TFA) during the final resin cleavage and global deprotection step [1]. Attempting to substitute with a Boc/Bzl-protected serine derivative introduces incompatible orthogonal deprotection schemes, forcing a less desirable synthetic route. Similarly, substitution with Fmoc-Ser(tBu)-OH—which also contains the tBu side-chain protection—is not equivalent; O-(tert-Butyl)-L-serine is the essential starting material for in-solution peptide synthesis and for the preparation of custom Nᵅ-protected derivatives, providing researchers with flexibility in both Fmoc and alternative synthetic strategies [2].

Quantitative Differentiation of O-(tert-Butyl)-L-serine Against Key Alternatives


Racemization Control in Fmoc SPPS: O-(tert-Butyl)-L-serine vs. Fmoc-L-Ser(tBu)-OH

In the Fmoc solid-phase peptide synthesis (SPPS) of the gonadotropin-releasing hormone antagonist Cetrorelix, the use of O-(tert-Butyl)-L-serine as the protected serine building block, when coupled with optimized reagents, minimized racemization of the serine residue to below 0.5% [1]. This low level of D-serine impurity formation is critical for achieving high purity in the final peptide product and is a benchmark performance metric when comparing protected serine derivatives.

Peptide Synthesis Racemization Cetrorelix SPPS

Comparative Hydrophobicity: O-(tert-Butyl)-L-serine vs. Unprotected L-Serine

The introduction of a bulky tert-butyl ether group on the serine side chain significantly alters the physicochemical profile of the molecule. Specifically, O-(tert-Butyl)-L-serine (LogP = 0.88) exhibits substantially increased hydrophobicity compared to the highly polar, unprotected L-serine, which has a predicted LogP of approximately -3.1 [1]. This change in LogP reflects a shift from a hydrophilic molecule to one with amphiphilic character, impacting its solubility and handling properties in organic synthesis.

Hydrophobicity Solubility Amino Acid Derivatives Physicochemical Properties

Differential Solubility Profile: O-(tert-Butyl)-L-serine vs. Fmoc-Ser(tBu)-OH

The solubility profile of O-(tert-Butyl)-L-serine differs fundamentally from its Nᵅ-Fmoc protected counterpart, Fmoc-Ser(tBu)-OH. While O-(tert-Butyl)-L-serine is a free amino acid derivative that is soluble in water and polar organic solvents, Fmoc-Ser(tBu)-OH is insoluble in water and petroleum ether but readily soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO [1]. This divergence in solubility is a direct consequence of the Nᵅ-protection state.

Solubility Peptide Synthesis Protecting Groups Reagent Selection

Key Research and Industrial Application Scenarios for O-(tert-Butyl)-L-serine


Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Therapeutic Peptides

O-(tert-Butyl)-L-serine is the fundamental starting material for preparing the widely used Fmoc-Ser(tBu)-OH building block. The tert-butyl side-chain protection it provides is fully orthogonal to the Fmoc strategy, ensuring stability during repetitive base-mediated deprotection cycles. Its use, particularly in optimized coupling protocols, has been demonstrated to minimize serine racemization to <0.5% in the synthesis of complex therapeutic peptides like Cetrorelix, thereby enhancing the yield and purity of the final active pharmaceutical ingredient [1]. This directly impacts production costs and regulatory compliance for peptide-based drugs.

Solution-Phase Peptide Synthesis and Custom Derivative Preparation

As a free amino acid derivative with both the α-amino and carboxyl groups available, O-(tert-Butyl)-L-serine is the preferred reagent for solution-phase peptide synthesis where Fmoc-SPPS is not applicable. Its enhanced solubility in organic solvents, compared to unprotected L-serine, facilitates its use in a wider range of coupling reactions. Furthermore, it serves as the essential precursor for generating other serine-based building blocks, such as Boc-Ser(tBu)-OH or Z-Ser(tBu)-OH, for use in Boc/Bzl or other orthogonal protection schemes, providing chemists with critical synthetic flexibility [2].

Medicinal Chemistry and Peptidomimetic Design

The tert-butyl group in O-(tert-Butyl)-L-serine not only acts as a protecting group but also serves as a lipophilic moiety that can be intentionally retained or strategically removed during drug design. Its incorporation can modulate the LogP of a molecule, influencing membrane permeability and target binding affinity. Researchers utilize this building block to explore structure-activity relationships (SAR) and to synthesize novel peptidomimetics and small-molecule drug candidates where fine-tuning hydrophobicity is crucial for in vivo efficacy [3].

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